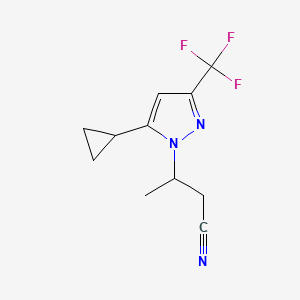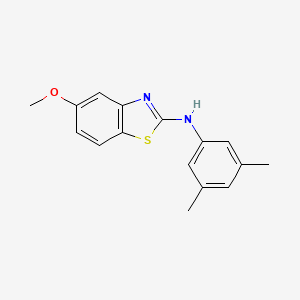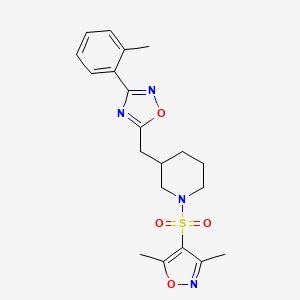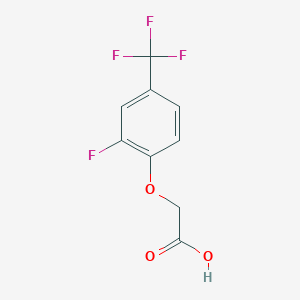![molecular formula C24H22N4O6 B2573685 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902920-47-2](/img/no-structure.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” has a molecular formula of C24H22N4O6 . It is a complex organic compound that falls under the category of pyrido[2,3-d]pyrimidin-5-one derivatives .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, when heated under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 462.455 Da and a mono-isotopic mass of 462.153931 Da .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are complex and involve several steps. The cyclization process involves the acetyl methyl group and the amide carbonyl moiety .科学的研究の応用
Photosensitive Protecting Groups
Photosensitive protecting groups, such as those related to 2-nitrobenzyl and 3,4-dimethoxybenzyl, are crucial in synthetic chemistry for their potential to be removed under mild, non-destructive conditions using light. The review by Amit, Zehavi, and Patchornik (1974) highlights the developmental stage of using such groups in synthesis, promising future applications in creating complex molecules with spatial and temporal control (Amit, Zehavi, & Patchornik, 1974).
Pyrano[2,3-d]pyrimidine Scaffolds
The pyranopyrimidine core, specifically the 5H-pyrano[2,3-d]pyrimidine scaffolds, are highlighted for their broad applicability in medicinal and pharmaceutical industries. Parmar, Vala, and Patel (2023) provide an extensive review on the synthetic pathways and the use of hybrid catalysts in creating these scaffolds, underscoring their importance in drug development (Parmar, Vala, & Patel, 2023).
Pyrido[4,3‐d]pyrimidines Synthesis and Evaluation
Yadav and Shah (2022) discuss the chemical synthesis and biological evaluation of pyrido[4,3‐d]pyrimidines. This review sheds light on the different synthetic routes and the potential biological applications of these compounds, indicating the versatility of the pyrido[4,3-d]pyrimidine core in pharmaceutical research (Yadav & Shah, 2022).
Pyrimidine Derivatives as Pharmacologically Active Compounds
Chiriapkin (2022) explores the pharmacological activities associated with pyrimidine derivatives, suggesting the pyrimidine core as a promising scaffold for developing new biologically active compounds. The analysis includes substances with antiviral, antimicrobial, and anti-inflammatory activities, which provides insights into the structural-activity relationships of these molecules (Chiriapkin, 2022).
Novel Research Strategies of Hydantoin Derivatives
Shaikh, Bhor, Dighe, and Kolhe (2023) review the significance of hydantoin derivatives in medicinal chemistry, highlighting their biological and pharmacological activities. The review emphasizes the Bucherer-Bergs reaction for synthesizing hydantoins, showcasing the method's efficiency in creating compounds with potential therapeutic applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-nitrobenzaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine to form an imine intermediate, which is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione to yield the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "2-(3,4-dimethoxyphenyl)ethylamine", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Acetic acid", "Sodium acetate", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Magnesium sulfate", "Activated charcoal" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and 2-(3,4-dimethoxyphenyl)ethylamine (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2 hours to form the imine intermediate.", "Step 2: Add pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.1 equiv) to the reaction mixture and stir at room temperature for 12 hours.", "Step 3: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain a crude product.", "Step 4: Dissolve the crude product in ethanol and add activated charcoal. Filter the mixture and evaporate the solvent to obtain a purified product.", "Step 5: Dissolve the purified product in a mixture of hydrochloric acid and ethanol. Add sodium hydroxide until the pH reaches 9-10. Extract the mixture with diethyl ether and wash the organic layer with water. Dry over magnesium sulfate and evaporate the solvent to obtain the final product." ] } | |
CAS番号 |
902920-47-2 |
製品名 |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
分子式 |
C24H22N4O6 |
分子量 |
462.462 |
IUPAC名 |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H22N4O6/c1-33-20-9-8-16(14-21(20)34-2)10-12-26-23(29)19-7-4-11-25-22(19)27(24(26)30)15-17-5-3-6-18(13-17)28(31)32/h3-9,11,13-14H,10,12,15H2,1-2H3 |
InChIキー |
LTVUEAZTNAYQSN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(3,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2573603.png)

![N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573608.png)
![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2573610.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2573612.png)

![N-[4-(butylthio)phenyl]-2-chloroacetamide](/img/structure/B2573614.png)


![3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2573620.png)


